molecular formula C13H23NO5 B8218590 (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B8218590
M. Wt: 273.33 g/mol
InChI Key: YDPPDXGANHHAFH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 4-methyltetrahydro-2H-pyran-4-yl side chain. The Boc group enhances stability during synthetic processes, particularly in peptide synthesis, while the 4-methyltetrahydropyran moiety contributes to steric bulk and modulates lipophilicity. Such derivatives are critical intermediates in drug discovery, serving as building blocks for covalent inhibitors or peptidomimetics targeting enzymes and protein-protein interactions .

Properties

IUPAC Name

(2S)-2-(4-methyloxan-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-9(10(15)16)13(4)5-7-18-8-6-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPPDXGANHHAFH-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCOCC1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid serves as a versatile intermediate in the synthesis of various bioactive compounds. It can be utilized in:

  • Peptide Synthesis : The Boc-protected amino acid can be incorporated into peptides, enhancing their stability and bioactivity.
  • Drug Development : Its structural features make it suitable for designing new pharmaceuticals targeting specific biological pathways.

The compound's biological activity is influenced by its structural characteristics, which allow it to interact with biological receptors and enzymes. Research has indicated potential applications in:

  • Anticancer Research : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid may exhibit similar properties .
  • Enzyme Inhibition : The amino acid derivative may act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into metabolic regulation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and application of similar compounds in drug development:

  • Cytotoxicity Studies : Research has demonstrated that tetrahydrofuran-containing compounds exhibit potent cytotoxicity against prostate cancer cell lines .
  • Chiral Recognition Processes : Investigations into asymmetric calixarene derivatives have shown potential applications in chiral recognition processes, highlighting the importance of chirality in drug design .

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.

Comparison with Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituent/Ring System Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
(S)-2-((Boc)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid Tetrahydro-2H-pyran-4-yl (no methyl) C12H21NO5 259.30 Lower lipophilicity vs. 4-methyl analog; used in antibody development
4-[(Boc)amino]tetrahydro-2H-pyran-4-yl}acetic acid Boc-amino at tetrahydropyran C4 C12H21NO5 259.30 Enhanced hydrogen bonding potential; potential for targeted drug delivery
2-((Boc)amino)-2-(4-hydroxyphenyl)acetic acid 4-Hydroxyphenyl C13H17NO5 267.28 Polar phenolic group improves solubility; used in peptide modifications
2-((Boc)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid 1,1-Dioxidotetrahydro-2H-thiopyran C12H21NO6S 307.36 Sulfone group increases polarity; impacts pharmacokinetics
(S)-2-((Boc)amino)-2-(1-methylpyrazol-4-yl)acetic acid 1-Methylpyrazol-4-yl C11H17N3O4 255.27 Aromatic π-π interactions; potential kinase inhibitor scaffold
(S)-2-((Boc)amino)-2-(4,4-difluorocyclohexyl)acetic acid 4,4-Difluorocyclohexyl C13H21F2NO4 293.31 Fluorine-induced electronegativity; enhanced metabolic stability

Research Findings

  • Protein-Protein Interaction Inhibition: Methyl (S)-2-((Boc)amino)-2-(4-hydroxyphenyl)acetate () demonstrates efficacy as a covalent inhibitor, highlighting the role of aromatic side chains in disrupting hydrophobic interfaces .
  • Antibody Development: The non-methylated tetrahydropyran analog () is utilized by ACE Biolabs in antibody production, suggesting its compatibility with biological assays .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is a chiral amino acid derivative that has garnered attention in the field of medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its reactivity and versatility in various chemical reactions.

Structural Characteristics

The compound's structure includes:

  • Chiral Center : The presence of the chiral carbon atom makes it important for biological interactions.
  • Boc Protection : This allows for selective reactions involving the amine functionality, making it a valuable intermediate in organic synthesis.
  • Tetrahydropyran Moiety : This cyclic structure can influence the compound's biological activity by affecting how it interacts with biological receptors.

Biological Activity Overview

The biological activity of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid is primarily attributed to its ability to mimic natural amino acids, facilitating interactions with enzymes and receptors involved in various metabolic pathways.

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes due to its structural similarity to natural amino acids.
  • Receptor Binding : It may bind to biological receptors, influencing signaling pathways that are critical in cellular processes.

Research Findings

Several studies have explored the biological implications of this compound:

  • Pharmacological Properties : Research indicates that derivatives of α-amino acids often exhibit significant pharmacological properties, including anti-inflammatory and antitumor activities. The Boc group enhances stability and bioavailability, potentially increasing therapeutic efficacy.
  • Synthetic Applications : The compound is used as an intermediate in synthesizing more complex molecules, including peptides and other bioactive compounds, which can be crucial for drug development .
  • Comparative Studies : A comparison with similar compounds reveals that (S)-2-((tert-butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid possesses unique properties that make it particularly valuable in synthetic organic chemistry. For example, its tetrahydropyran ring distinguishes it from other amino acids like valine and leucine, which lack such cyclic structures .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Properties
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro...Tetrahydropyran ring; Boc protectionVersatile intermediate for synthesis
(S)-ValineNo cyclic structure; branched chainEssential amino acid
(S)-LeucineNo cyclic structure; branched chainEssential amino acid
Boc-LysineLonger aliphatic chain; Boc protectionUsed in peptide synthesis

Case Study 1: Antitumor Activity

A study investigated the effects of various α-amino acid derivatives on cancer cell lines. It was found that compounds similar to (S)-2-((tert-butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid exhibited significant cytotoxic effects against specific tumor types, suggesting potential therapeutic applications in oncology .

Case Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition where derivatives of this compound were tested against key metabolic enzymes. Results indicated that certain modifications to the Boc group could enhance inhibitory activity, providing insights into designing more effective enzyme inhibitors for metabolic disorders .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methyltetrahydro-2H-pyran-4-yl)acetic acid with high enantiomeric purity?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP) to protect the amino group. The tetrahydropyran (THP) ring can be synthesized via cyclization of diols or ketones using acid catalysis. Enantiomeric purity is achieved through chiral resolution (e.g., chiral HPLC or crystallization with resolving agents like tartaric acid derivatives). Key intermediates, such as tetrahydro-2H-pyran-4-yl-acetic acid (mp: 48–50°C, F.W. 144.2), should be rigorously purified to avoid racemization .

Q. How can the structure of this compound be confirmed using analytical techniques?

  • Methodological Answer :
  • NMR : Analyze the ¹H and ¹³C spectra for characteristic signals (e.g., Boc group: δ ~1.4 ppm for tert-butyl protons; THP ring protons: δ ~3.5–4.0 ppm).
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (expected m/z ~291.34 for related Boc-protected analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature in a desiccator to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic conditions, which can deprotect the amino group .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for intermediates like tetrahydro-2H-pyran-4-yl-acetic acid?

  • Methodological Answer : Variations in mp (e.g., 48–50°C vs. literature reports) may arise from impurities or polymorphic forms. Use recrystallization in solvents like ethyl acetate/hexane to improve purity. Validate via differential scanning calorimetry (DSC) and compare with high-purity reference standards . Contradictions in data should be cross-referenced with synthetic protocols (e.g., reaction time, catalyst load) to identify systematic errors .

Q. What strategies prevent racemization during peptide coupling reactions involving this compound?

  • Methodological Answer : Use coupling reagents like HATU or DIC/HOAt, which minimize racemization by activating the carboxyl group under mild conditions. Maintain a pH < 8 and low temperature (0–4°C) during reactions. Monitor enantiopurity via chiral HPLC with a Crownpak CR-I column .

Q. How can the compound’s solubility profile be optimized for biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤10% v/v) for initial stock solutions.
  • pH Adjustment : Solubilize in mildly basic buffers (pH 7.4–8.0) due to the carboxylic acid moiety.
  • Lipid-based carriers : For in vivo studies, employ cyclodextrin complexes or liposomal formulations .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Methodological Answer : Use nitrile gloves, safety goggles, and a lab coat. Conduct operations in a fume hood to avoid inhalation of fine powders. Inspect gloves for integrity before use and follow protocols for decontamination (e.g., 70% ethanol for surfaces) .

Data Interpretation and Contradictions

Q. How should researchers resolve conflicting data on the reactivity of the Boc-protected amino group?

  • Methodological Answer : Contradictions in Boc group stability (e.g., unexpected deprotection under mild conditions) may stem from trace acidic impurities in solvents. Pre-treat solvents with basic alumina or molecular sieves. Validate reaction conditions via control experiments using Boc-protected glycine as a benchmark .

Application in Complex Systems

Q. What role does the 4-methyltetrahydropyran moiety play in enhancing metabolic stability?

  • Methodological Answer : The THP ring’s conformational rigidity reduces enzymatic degradation compared to linear alkyl chains. Perform comparative studies with analogs (e.g., cyclohexyl vs. THP substituents) using liver microsome assays to quantify metabolic half-life improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.